

Application Notes and Protocols for GSK864 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Specific mutations in IDH1, such as R132C, R132H, and R132G, are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3][5] **GSK864** binds to an allosteric site on the mutant IDH1 enzyme, locking it in a catalytically inactive conformation and thereby inhibiting the production of 2-HG.[3] These application notes provide detailed protocols for the use of **GSK864** in cell culture experiments to study its effects on cancer cells harboring IDH1 mutations.

Data Presentation In Vitro Inhibitory Activity of GSK864

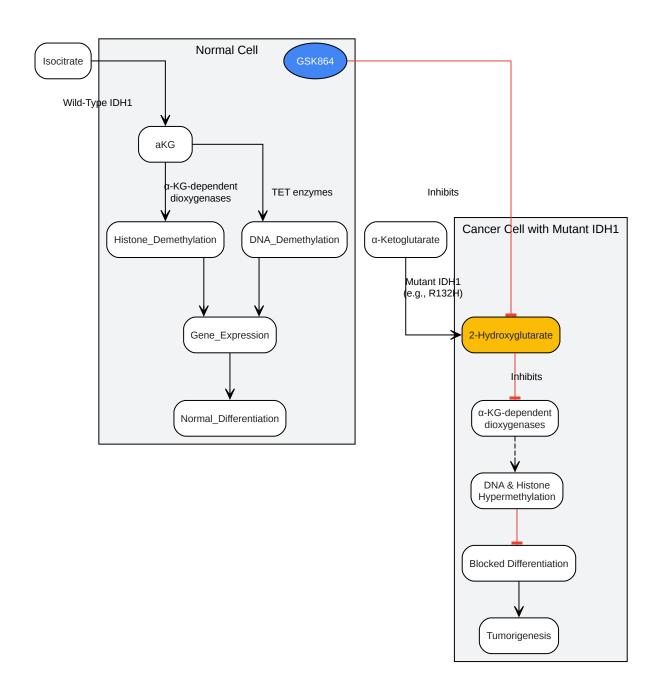


Parameter	IDH1 Mutant	Value	Cell Line	Reference
IC50	R132C	8.8 nM	-	[1]
R132H	15.2 nM	-	[1]	
R132G	16.6 nM	-	[1]	
EC50 (2-HG Production)	R132C	320 nM	HT1080	[3]
IC50 (Cell Proliferation)	Wild-Type	~2 µM (48h)	Jurkat, MV4-11	[4][6]

Signaling Pathway

Mutant IDH1 converts α -ketoglutarate to the oncometabolite 2-hydroxyglutarate, which competitively inhibits α -KG-dependent dioxygenases like TET2 and histone demethylases. This leads to hypermethylation of DNA and histones, causing a block in cellular differentiation and promoting tumorigenesis. **GSK864** acts as an allosteric inhibitor of mutant IDH1, preventing the production of 2-HG and thereby restoring normal cellular differentiation.





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Caption: GSK864 Signaling Pathway in Mutant IDH1 Cancer Cells.



Experimental Protocols General Guidelines for Handling GSK864

- Storage: Store **GSK864** as a crystalline solid at -20°C for long-term storage.[1] A stock solution in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. [1]
- Solubility: GSK864 is soluble in DMF and DMSO at 20 mg/mL and in ethanol at 20 mg/mL.
 [2] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.
- Working Solution: Dilute the stock solution in the appropriate cell culture medium to the
 desired final concentration immediately before use. Ensure the final DMSO concentration in
 the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **GSK864** in cancer cell lines.

Materials:

- Cancer cell line with known IDH1 mutation status (e.g., HT1080 for R132C) or wild-type (e.g., Jurkat, MV4-11).
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillinstreptomycin.
- 96-well cell culture plates.
- GSK864 stock solution (10 mM in DMSO).
- Cell viability reagent (e.g., MTT, CellTiter-Glo®).
- Plate reader.

Procedure:



- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare a serial dilution of GSK864 in complete cell culture medium.
- Remove the overnight culture medium and add 100 μL of the **GSK864** dilutions to the respective wells. Include a DMSO-only vehicle control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of GSK864 concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol describes the quantification of intracellular 2-HG levels in response to **GSK864** treatment.

Materials:

- IDH1-mutant cancer cell line (e.g., HT1080).
- · 6-well cell culture plates.
- GSK864 stock solution (10 mM in DMSO).
- Phosphate-buffered saline (PBS).
- · Methanol (ice-cold).
- Cell scraper.



• 2-HG assay kit (LC-MS/MS based or colorimetric/fluorometric).

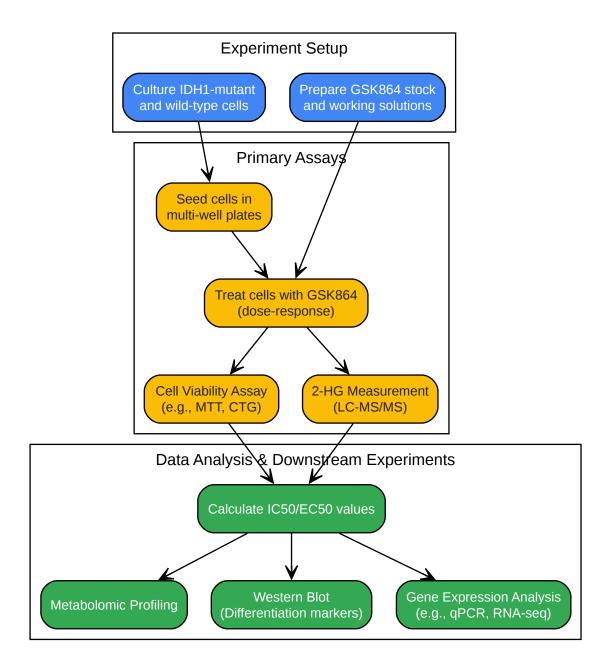
Procedure:

- Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
- Treat the cells with various concentrations of **GSK864** (e.g., 0-10 μM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
- Aspirate the medium and wash the cells twice with ice-cold PBS.
- Add ice-cold methanol to each well and scrape the cells.
- Collect the cell lysates and centrifuge to pellet the cell debris.
- Transfer the supernatant (containing metabolites) to a new tube.
- Analyze the 2-HG levels in the supernatant using a 2-HG assay kit following the manufacturer's protocol. LC-MS/MS is the gold standard for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK864** in cell culture.





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Caption: Experimental workflow for **GSK864** evaluation in cell culture.

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